molecular formula C11H9BrN2O3S B2952487 (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one CAS No. 292168-90-2

(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one

カタログ番号 B2952487
CAS番号: 292168-90-2
分子量: 329.17
InChIキー: PYLYAEDUIKQBOT-XVNBXDOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one, also known as Leflunomide, is a potent immunosuppressive agent that has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. It was first introduced in the market in 1998 as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Since then, it has been used in the treatment of various autoimmune conditions, including psoriasis, systemic lupus erythematosus, and multiple sclerosis.

作用機序

(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one exerts its immunosuppressive effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly dividing cells such as lymphocytes. As a result, the proliferation and activation of T-cells and B-cells is inhibited, leading to a reduction in pro-inflammatory cytokine production and immune cell infiltration into the affected tissues.
Biochemical and Physiological Effects:
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of T-cell and B-cell proliferation and activation
- Inhibition of pro-inflammatory cytokine production
- Inhibition of dendritic cell and macrophage activation
- Reduction in immune cell infiltration into affected tissues
- Reduction in joint inflammation and destruction in rheumatoid arthritis patients
- Improvement in skin lesions in psoriasis patients
- Reduction in disease activity in systemic lupus erythematosus patients

実験室実験の利点と制限

One of the main advantages of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of pyrimidine synthesis in immune cell proliferation and activation. However, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has a relatively low potency compared to other DHODH inhibitors, which may limit its usefulness in certain experiments. In addition, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has a long half-life and can accumulate in tissues, which may complicate interpretation of experimental results.

将来の方向性

There are several potential future directions for research on (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one, including:
- Investigation of its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease
- Development of more potent and selective DHODH inhibitors for use in experimental and clinical settings
- Investigation of the mechanisms underlying the accumulation of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one in tissues and its potential long-term effects
- Investigation of the potential use of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one in combination with other immunosuppressive agents for the treatment of autoimmune diseases.

合成法

The synthesis of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form (5-bromo-2-hydroxy-3-methoxybenzylidene) thiosemicarbazide. This intermediate is then cyclized with acetic anhydride to form (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one. The overall reaction scheme is shown below:

科学的研究の応用

(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has been extensively studied for its immunosuppressive and anti-inflammatory properties. It has been shown to inhibit the proliferation of T-cells and B-cells, as well as the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has also been shown to inhibit the activation of dendritic cells and macrophages, which play a key role in the initiation and progression of autoimmune diseases.

特性

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLYAEDUIKQBOT-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。